molecular formula C5H10O B3383695 4-Methoxybut-1-ene CAS No. 4696-30-4

4-Methoxybut-1-ene

Cat. No.: B3383695
CAS No.: 4696-30-4
M. Wt: 86.13 g/mol
InChI Key: VDTUJQCSPFYIKZ-UHFFFAOYSA-N
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Description

4-Methoxybut-1-ene, also known as 1-butene, 4-methoxy, is an organic compound with the molecular formula C5H10O. It is a colorless liquid with a faint, characteristic odor. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybut-1-ene can be synthesized through several methods. One common method involves the reaction of 4-bromo-1-butene with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by a methoxy group .

Industrial Production Methods

In an industrial setting, this compound can be produced by the catalytic dehydration of 4-methoxybutanol. This process typically involves the use of acid catalysts such as sulfuric acid or phosphoric acid at elevated temperatures. The reaction conditions must be carefully controlled to prevent side reactions and ensure high yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxybut-1-ene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxybut-1-ene involves its reactivity as an alkene and an ether. The double bond in the molecule allows it to participate in addition reactions, while the methoxy group can undergo nucleophilic substitution. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-butene: Similar structure but with the methoxy group on the third carbon.

    4-Methoxy-2-butene: Similar structure but with the double bond between the second and third carbons.

    4-Methoxybutane: Saturated analog of 4-Methoxybut-1-ene

Uniqueness

This compound is unique due to its specific placement of the methoxy group and the double bond, which gives it distinct reactivity compared to its isomers. This unique structure allows it to be used in specific synthetic applications where other isomers may not be suitable .

Properties

IUPAC Name

4-methoxybut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-4-5-6-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTUJQCSPFYIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312167
Record name 4-methoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4696-30-4
Record name 4-Methoxy-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-1-butene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250979
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxybut-1-ene
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Record name 4-methoxybut-1-ene
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Record name 4-METHOXY-1-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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